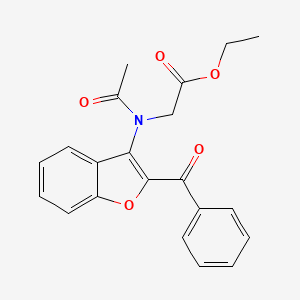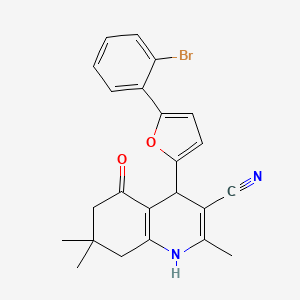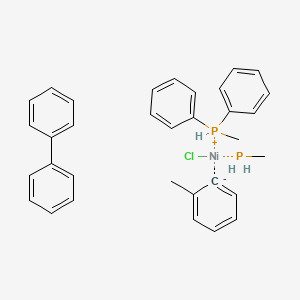
C16-Ceramide-d31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C16-Ceramide-d31 is a deuterium-labeled analog of C16-Ceramide, a sphingolipid molecule. This compound is primarily used in scientific research to study the metabolism and function of ceramides in biological systems. The deuterium labeling allows for precise tracking and quantification in various analytical techniques, making it a valuable tool in lipidomics and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C16-Ceramide-d31 involves the incorporation of deuterium atoms into the ceramide structure. One common method is the deuteration of palmitic acid, followed by its conjugation with sphingosine. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is often subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .
Analyse Des Réactions Chimiques
Types of Reactions
C16-Ceramide-d31 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ceramide-1-phosphate.
Reduction: Reduction reactions can convert ceramides into dihydroceramides.
Substitution: Substitution reactions can modify the head group of the ceramide molecule
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles can be used under acidic or basic conditions
Major Products
Oxidation: Ceramide-1-phosphate.
Reduction: Dihydroceramides.
Substitution: Modified ceramides with different head groups
Applications De Recherche Scientifique
C16-Ceramide-d31 is extensively used in scientific research, including:
Chemistry: Studying the metabolic pathways of ceramides and their derivatives.
Biology: Investigating the role of ceramides in cell signaling, apoptosis, and autophagy.
Medicine: Exploring the involvement of ceramides in diseases such as diabetes, cancer, and neurodegenerative disorders.
Industry: Used in the development of analytical standards for lipidomics and mass spectrometry
Mécanisme D'action
C16-Ceramide-d31 exerts its effects by interacting with specific molecular targets and pathways. It is known to activate protein phosphatase 2A, leading to the dephosphorylation of target proteins involved in cell cycle regulation and apoptosis. Additionally, it can modulate the activity of various kinases and phosphatases, influencing cellular processes such as differentiation, proliferation, and stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
C18-Ceramide: Another long-chain ceramide with similar biological functions.
C24-Ceramide: A very-long-chain ceramide involved in similar cellular processes.
Dihydroceramides: Reduced forms of ceramides with distinct biological activities
Uniqueness
C16-Ceramide-d31 is unique due to its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. This feature makes it particularly valuable in research applications where accurate measurement of ceramide levels is crucial .
Propriétés
Formule moléculaire |
C34H67NO3 |
|---|---|
Poids moléculaire |
569.1 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,18D2,20D2,22D2,24D2,26D2,28D2,30D2 |
Clé InChI |
YDNKGFDKKRUKPY-MFTNTAGNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)




![N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11939163.png)







